2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-

Description

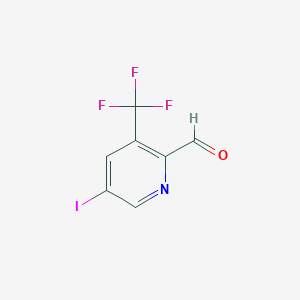

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-, is a halogenated pyridine derivative characterized by a carboxaldehyde group at position 2, an iodine substituent at position 5, and a trifluoromethyl (-CF₃) group at position 3.

The iodine and trifluoromethyl groups enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical synthesis, where the aldehyde group serves as a reactive site for further functionalization .

Properties

IUPAC Name |

5-iodo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO/c8-7(9,10)5-1-4(11)2-12-6(5)3-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQIUINGZVTNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215282 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289045-37-9 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289045-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- typically involves the iodination and trifluoromethylation of pyridinecarboxaldehyde. The process begins with the formation of 2-pyridinecarboxaldehyde, which can be achieved through the oxidation of 2-picoline. The iodination at the 5th position can be carried out using iodine and a suitable oxidizing agent, while the trifluoromethylation at the 3rd position can be achieved using trifluoromethylating agents such as trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Pyridinecarboxylic acid, 5-iodo-3-(trifluoromethyl)-

Reduction: 2-Pyridinecarbinol, 5-iodo-3-(trifluoromethyl)-

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- serves as a valuable building block in organic synthesis. Its unique functional groups facilitate:

- Cross-Coupling Reactions : Used in Suzuki or Sonogashira reactions to form complex organic molecules.

- Ligand Development : Acts as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor sites.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antibacterial properties against various pathogens.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction mechanisms.

Material Science

The incorporation of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- into polymers has been explored:

- Polymerization Reactions : Utilized in the synthesis of novel polymeric materials with enhanced thermal and chemical stability.

- Functional Coatings : Its reactivity allows for the development of functional coatings with specific properties such as hydrophobicity or biocompatibility.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Pyridine Derivatives | Investigated various pyridine derivatives including this compound | Showed significant inhibition of Gram-positive bacteria growth. |

| Synthesis of Fluorinated Ligands | Developed ligands for metal complexes | Demonstrated improved selectivity and binding affinity compared to non-fluorinated counterparts. |

| Polymerization Studies | Explored polymerization using this compound as a monomer | Resulted in polymers with enhanced mechanical properties and thermal resistance. |

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key features of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-, with structurally related pyridine derivatives:

Biological Activity

2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)-, also known by its CAS number 1289045-37-9, is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of iodine and trifluoromethyl groups. These functional groups are known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- is C8H5F3IN. The presence of the iodine atom and trifluoromethyl group contributes to its lipophilicity and reactivity, making it a candidate for various biological interactions.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study evaluated several pyridine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- demonstrated significant antibacterial activity, particularly against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various assays. In a comparative study, it was found to inhibit the production of pro-inflammatory cytokines in vitro. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses . This suggests that the compound could be developed into an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have indicated that 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- may possess anticancer properties. In vitro assays on cancer cell lines revealed that it induces apoptosis through the activation of caspases and inhibition of cell proliferation . Further research is warranted to elucidate its potential as a chemotherapeutic agent.

The biological activity of 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, potentially altering their activity.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to various receptors involved in inflammation and cell growth.

- Oxidative Stress : The compound may influence oxidative stress pathways, contributing to its anticancer effects by promoting apoptosis in malignant cells.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyridine derivatives demonstrated that 2-Pyridinecarboxaldehyde, 5-iodo-3-(trifluoromethyl)- exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics .

Case Study 2: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, the compound showed an anti-inflammatory effect comparable to indomethacin, a standard anti-inflammatory drug. This suggests its potential utility in treating inflammatory conditions .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-iodo-3-(trifluoromethyl)-2-pyridinecarboxaldehyde?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. For example:

- Step 1 : Introduce the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution on a halogenated pyridine precursor .

- Step 2 : Regioselective iodination at the 5-position using directed metalation (e.g., lithium-halogen exchange) or transition-metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) .

- Step 3 : Oxidation of a methyl or hydroxymethyl group at the 2-position to the aldehyde using MnO₂ or Swern oxidation .

- Purification : Column chromatography on silica gel is commonly employed, with yields optimized by controlling reaction stoichiometry and temperature .

Q. How is the compound characterized spectroscopically, and what key spectral signatures are observed?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.09 ppm, while the pyridine ring protons show splitting patterns dependent on substituent effects (e.g., deshielding by iodine and trifluoromethyl groups) .

- ¹⁹F NMR : The -CF₃ group produces a distinct triplet or quartet due to coupling with adjacent protons or fluorine atoms, typically near δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragments indicative of iodine loss (e.g., [M-I]⁺) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective iodination of trifluoromethyl-substituted pyridine derivatives?

- Methodological Answer :

- Directing Groups : Temporarily install a directing group (e.g., -NH₂ or -B(OH)₂) at the 5-position to guide iodination, followed by removal post-reaction .

- Metal Catalysis : Use Pd/Cu-catalyzed C-H activation under mild conditions to achieve selective iodination while minimizing side reactions from the electron-withdrawing -CF₃ group .

- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density distributions and Fukui indices .

Q. What strategies resolve discrepancies in interpreting NMR data for halogenated pyridinecarboxaldehydes?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures to reduce rotational barriers .

- Heteronuclear Correlation (HMBC/HSQC) : Confirm coupling between the aldehyde proton and adjacent pyridine carbons to distinguish between positional isomers .

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns and assign peaks unambiguously .

Q. How does the electron-withdrawing nature of the -CF₃ and -I groups influence the reactivity of 2-pyridinecarboxaldehyde in cross-coupling reactions?

- Methodological Answer :

- Reduced Nucleophilicity : The -CF₃ and -I groups decrease electron density at the pyridine ring, necessitating stronger bases (e.g., LDA) or transition-metal catalysts (e.g., Pd(0)) to activate C-H bonds .

- Steric Effects : The bulky -CF₃ group may hinder access to the 4-position, favoring reactions at the 6-position. Computational steric maps (e.g., %VBur) guide solvent and ligand selection to mitigate this .

Application-Oriented Questions

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer :

- Ligand Design : The aldehyde group facilitates post-synthetic modification (PSM) of MOFs via Schiff base formation with amine-functionalized linkers .

- Halogen Bonding : The iodine atom participates in halogen bonding with electron-rich moieties (e.g., carboxylates), stabilizing framework structures .

Q. How is this compound utilized in medicinal chemistry for developing enzyme inhibitors?

- Methodological Answer :

- Pharmacophore Integration : The -CF₃ group enhances metabolic stability, while the aldehyde acts as an electrophilic warhead in covalent inhibitors (e.g., targeting cysteine proteases) .

- Structure-Activity Relationship (SAR) : Systematic substitution of the iodine atom with smaller halogens (e.g., -Cl) evaluates steric and electronic effects on binding affinity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of 5-iodo-3-(trifluoromethyl)-2-pyridinecarboxaldehyde under acidic conditions?

- Methodological Answer :

- Condition Screening : Repeat experiments under standardized pH, temperature, and solvent conditions to identify outliers. For instance, degradation may occur in strong acids (pH < 2) but not in mild buffers (pH 4–6) .

- Mechanistic Studies : Use LC-MS to track decomposition products (e.g., hydrolysis to carboxylic acid) and propose pathways involving iodine displacement or aldehyde oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.